molecular formula C15H22O3 B311208 4-Methoxyphenyl 2-ethylhexanoate

4-Methoxyphenyl 2-ethylhexanoate

Cat. No.: B311208
M. Wt: 250.33 g/mol
InChI Key: GNPJCHNALOHFRW-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-ethylhexanoate is an ester compound comprising a 4-methoxyphenyl group linked via an ester bond to 2-ethylhexanoic acid. Esters of 4-methoxyphenyl and 2-ethylhexanoate are typically used in pharmaceuticals, polymer catalysis, and organic synthesis due to their stability and tunable reactivity . For instance, metal 2-ethylhexanoates (e.g., cerium or tin derivatives) are widely employed as polymerization catalysts , while 4-methoxyphenyl-containing esters often serve as intermediates in drug synthesis .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(4-methoxyphenyl) 2-ethylhexanoate

InChI

InChI=1S/C15H22O3/c1-4-6-7-12(5-2)15(16)18-14-10-8-13(17-3)9-11-14/h8-12H,4-7H2,1-3H3

InChI Key

GNPJCHNALOHFRW-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(CC)C(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: 4-Methoxyphenyl Esters

Compounds sharing the 4-methoxyphenyl ester motif exhibit variations in solubility, stability, and biological activity based on their alkyl/aryl substituents. Key examples include:

Compound Name Molecular Formula Melting Point (°C) Key Applications Reference
Methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate C₂₀H₂₄O₄ 116–117 Hyaluronidase inhibitors
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₃NO₄ N/A Pharmaceutical intermediates
4-Methoxybenzyl Alcohol C₈H₁₀O₂ N/A Precursor for esters and ethers
  • Synthesis Routes : Many 4-methoxyphenyl esters are synthesized via condensation reactions (e.g., in xylene under nitrogen) or cross-coupling methods like Suzuki-Miyaura reactions (e.g., using Pd(PPh₃)₄ catalysts) . These methods often yield moderate-to-high purity products (77–85% yields) .
  • Stability: Esters like methyl 2-methoxy-4-[(4-methoxyphenyl)amino]benzoate are stable under standard conditions but may hydrolyze in acidic/basic environments, similar to 4-methoxybenzyl alcohol .

2-Ethylhexanoate Derivatives

Metal salts of 2-ethylhexanoic acid are critical in industrial applications:

Compound Name Molecular Formula Key Applications Reference
Cerium(III) 2-ethylhexanoate C₂₄H₄₅CeO₆ Polymerization catalyst for polyurethanes
Stannous 2-ethylhexanoate C₈H₁₆O₂Sn Urethane curing catalyst
  • Functional Differences: Unlike 4-methoxyphenyl 2-ethylhexanoate, metal derivatives act as Lewis acid catalysts, accelerating reactions like foam polymerization . Their ionic nature contrasts with the covalent ester structure of the target compound, leading to divergent reactivity and applications.

Research Findings and Data

Physicochemical Properties

  • Solubility: 4-Methoxyphenyl esters are generally lipophilic, with solubility enhanced by polar substituents (e.g., amide groups in ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate) .
  • Thermal Stability: Metal 2-ethylhexanoates decompose at high temperatures (>150°C), whereas organic esters (e.g., methyl 6-[4-(4-methoxyphenyl)phenoxy]hexanoate) remain stable up to ~117°C .

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